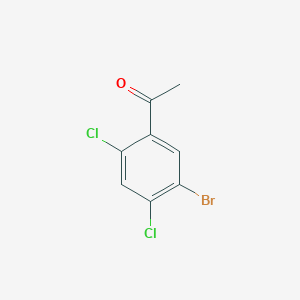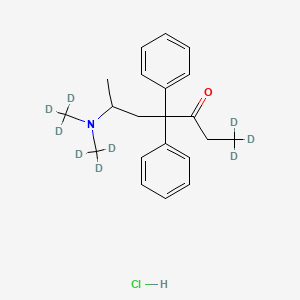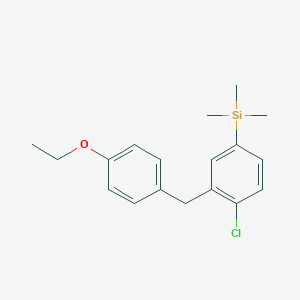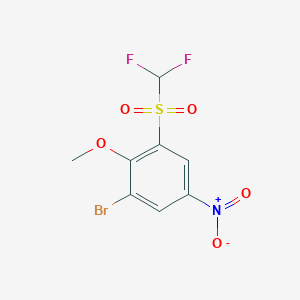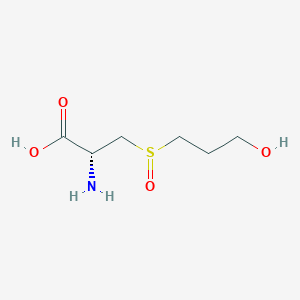
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound contains an amino group, a hydroxypropyl group, and a sulfinyl group attached to a propanoic acid backbone. These functional groups contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of (2R)-2-Amino-3-mercaptopropanoic acid with 3-chloropropanol under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a thiol group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Sodium borohydride; reactions are often conducted in an aqueous or alcoholic medium.
Substitution: Various electrophiles such as alkyl halides; reactions may require a base to deprotonate the amino group.
Major Products Formed
Oxidation: Formation of (2R)-2-Amino-3-((3-hydroxypropyl)sulfonyl)propanoic acid.
Reduction: Formation of (2R)-2-Amino-3-((3-hydroxypropyl)thiol)propanoic acid.
Substitution: Formation of substituted amino derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and sulfinyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-Amino-3-((3-hydroxypropyl)amino)propanoic acid
- (2R)-2-{[(3R)-3-(3,4-difluorophenyl)-3-hydroxypropyl]amino}propanoic acid
Uniqueness
(2R)-2-Amino-3-((3-hydroxypropyl)sulfinyl)propanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to similar compounds. This functional group allows for specific oxidation and reduction reactions that are not possible with other compounds lacking the sulfinyl group.
Propiedades
Fórmula molecular |
C6H13NO4S |
|---|---|
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(3-hydroxypropylsulfinyl)propanoic acid |
InChI |
InChI=1S/C6H13NO4S/c7-5(6(9)10)4-12(11)3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-,12?/m0/s1 |
Clave InChI |
JKLZQOWIWNYTTI-XHBICQFHSA-N |
SMILES isomérico |
C(CO)CS(=O)C[C@@H](C(=O)O)N |
SMILES canónico |
C(CO)CS(=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



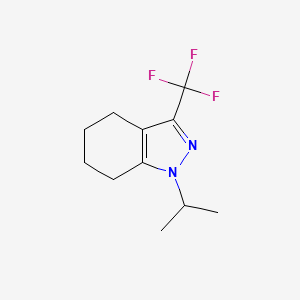

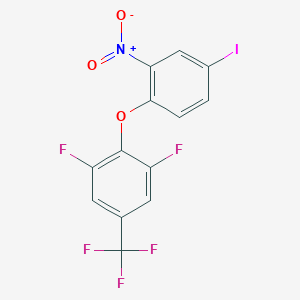
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
